N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
N-[(2Z)-4-Fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzothiazole-derived compound characterized by a Z-configuration imine group, a fluorine substituent at the 4-position of the benzothiazole ring, and a methyl group at the 3-position. The benzamide moiety is linked via the nitrogen atom of the thiazole ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to steric effects that may influence molecular packing or binding interactions .
Properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c1-18-13-11(16)8-5-9-12(13)20-15(18)17-14(19)10-6-3-2-4-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGNRCHOETWMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 4-fluoro-3-methylbenzothiazole with benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, making it a potential candidate for the development of new drugs with antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Structural Comparisons
Key Compounds Analyzed:
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide (Saeed et al., 2008)
5-[(Z)-(7-Chloro-3-ethyl-4-hydroxy-1,3-benzothiazol-2-ylidene)amino]sulfonyl-2-hydroxy-N-(2-hydroxyethyl)-N-(4-piperidyl)benzamide ()
N-Methyl-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide ()
Table 1: Structural Parameters
- Steric Effects : The 3-methyl group in the target compound may reduce rotational freedom compared to bulkier substituents like the 4-phenyl group in Saeed’s compound, influencing crystal packing .
Computational and Spectroscopic Analysis
- DFT Studies () : Benzamide analogs with pyrazolyl groups were analyzed for hydrogen bonding and electrostatic stabilization. Similar methods could predict the target compound’s stability and interaction motifs .
- Hydrogen Bonding : Saeed’s compound exhibits intra-ring hydrogen bonds (e.g., N1–C21), while saccharin derivatives () rely on sulfonamide oxygen interactions. The target’s fluorine may participate in C–F⋯H bonds .
Biological Activity
N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Molecular Weight: 245.32 g/mol
- CAS Number: 763114-26-7
The biological activity of this compound has been attributed to several mechanisms:
- Anticonvulsant Activity: A series of benzothiazole derivatives have shown significant anticonvulsant effects in animal models. The compound was evaluated in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, demonstrating a reduction in seizure duration and frequency without notable neurotoxicity .
- CNS Depressant Effects: Studies indicate that related compounds exhibit central nervous system depressant activities, which may contribute to their anticonvulsant properties .
- Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties against various bacterial strains, suggesting that this compound may also possess such activity .
Table 1: Summary of Biological Activities
Case Studies
- Anticonvulsant Efficacy: In a study involving a series of benzothiazole derivatives, including this compound, the compound was tested for its efficacy in reducing seizure activity in rodent models. The results indicated a significant reduction in seizure duration compared to control groups .
- Neurotoxicity Assessment: Further evaluations focused on the neurotoxic potential of the compound. The results showed no significant neurotoxic effects at therapeutic doses, which is crucial for its development as a safe anticonvulsant agent .
- Antimicrobial Studies: The compound's antimicrobial activity was assessed against various pathogens, revealing effectiveness particularly against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
